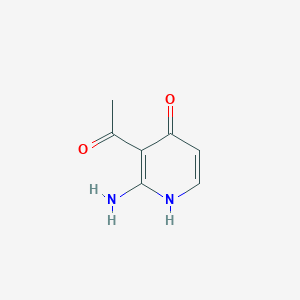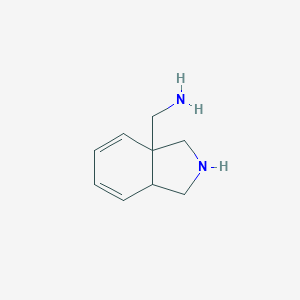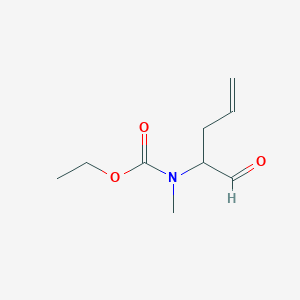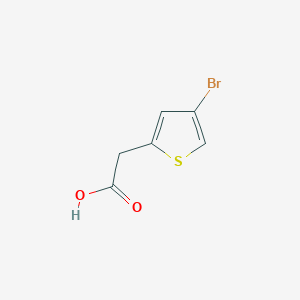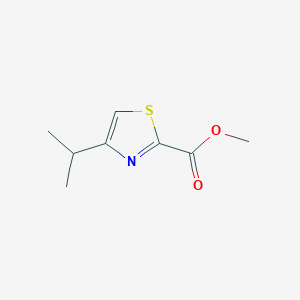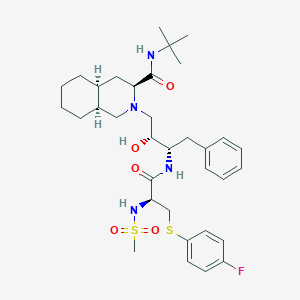
(4-Phenoxyphenyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related phenoxyphenyl methanamines involves several key steps, including the reaction of phenoxyphenyl compounds with amine groups. For example, a novel series of 1-(2-phenoxyphenyl)methanamines exhibited selective dual serotonin and noradrenaline reuptake pharmacology, indicating the potential for targeted synthesis approaches for specific pharmacological activities (Whitlock, Blagg, & Fish, 2008).
Molecular Structure Analysis
Molecular structures of compounds similar to “(4-Phenoxyphenyl)methanamine hydrochloride” have been analyzed, revealing complex interactions and stability conferred by hydrogen bonding and other intermolecular interactions. For instance, compounds synthesized via Schiff bases reduction route have shown significant insights into their molecular architecture, demonstrating the importance of structural analysis in understanding compound behavior (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
Chemical properties of phenoxyphenyl methanamines and related compounds have been studied extensively. Reactions such as bromination, demethylation, and Schiff bases reduction have been employed to synthesize and modify the structures and properties of these compounds. These chemical reactions are crucial for enhancing specific properties, such as antioxidant power, and for the synthesis of derivatives with potential application in various fields (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Physical Properties Analysis
The physical properties of related compounds have been characterized using various spectroscopic and crystallographic techniques. For example, the crystal structure, spectroscopic data, and thermal properties of specific phenoxyphenyl methanamines provide insights into their stability, solubility, and potential applications. These properties are essential for understanding how these compounds can be utilized in different scientific and industrial contexts (Unver, Yıldız, Ozay, & Durlu, 2009).
Chemical Properties Analysis
The chemical properties of “(4-Phenoxyphenyl)methanamine hydrochloride” and similar compounds have been explored through studies on their reactivity, stability, and interaction with other molecules. These analyses are crucial for predicting the behavior of these compounds in various chemical environments and for designing molecules with desired reactivity and stability profiles. For instance, QSAR models have been used to evaluate the activities of phenoxyphenyl-methanamine (PPMA) class compounds, providing insights into their chemical properties and potential applications (Mente, Gallaschun, Schmidt, Lebel, Vanase-Frawley, & Fliri, 2008).
Aplicaciones Científicas De Investigación
Dual Serotonin/Noradrenaline Reuptake Inhibition
Whitlock et al. (2008) explored a novel series of 1-(2-phenoxyphenyl)methanamines demonstrating selective dual serotonin (5-HT) and noradrenaline (NA) reuptake pharmacology. These compounds, which include structures related to (4-Phenoxyphenyl)methanamine hydrochloride, were identified for their in vitro metabolic stability, hERG selectivity, and passive membrane permeability (Whitlock, Blagg, & Fish, 2008).
Quantitative Structure-Activity Relationship (QSAR) Models
Mente et al. (2008) used QSAR models to evaluate activities for compounds in the phenoxyphenyl-methanamine class, elucidating the structure-activity relationships (SAR) of these compounds' biological activities. This research provides insights into the drug discovery process, highlighting the importance of substituent effects on biological activity (Mente, Gallaschun, Schmidt, Lebel, Vanase-Frawley, & Fliri, 2008).
Advanced Material Development
Sabbaghian et al. (2015) reported on the synthesis of novel species of poly(keto ether ether amide)s using a new diamine that contains one keto and four ether groups, including derivatives related to (4-Phenoxyphenyl)methanamine hydrochloride. These materials exhibit high thermal stability and enhanced solubility, important properties for advanced material applications (Sabbaghian, Mehdipour‐Ataei, Jalilian, Esfahanizadeh, Salehi, Khodabakhshi, & Jalalian, 2015).
Catalytic Evaluation in Organic Synthesis
Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and explored their use in catalytic applications involving C–H bond activation, leading to the formation of unsymmetrical NCN′ pincer palladacycles. These compounds, related to (4-Phenoxyphenyl)methanamine hydrochloride, show good activity and selectivity in catalysis, demonstrating potential in synthetic chemistry applications (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).
Potential in Photocytotoxicity and Cellular Imaging
Basu et al. (2015) investigated Iron(III) complexes of a pyridoxal Schiff base for enhanced cellular uptake with selectivity and remarkable photocytotoxicity. The study suggests the potential use of (4-Phenoxyphenyl)methanamine hydrochloride related compounds in targeted cancer therapy and imaging, leveraging their ability to selectively interact with cancer cells (Basu, Pant, Hussain, Kondaiah, & Chakravarty, 2015).
Safety And Hazards
Propiedades
IUPAC Name |
(4-phenoxyphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12;/h1-9H,10,14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCSCKHIGGFTHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624478 |
Source


|
| Record name | 1-(4-Phenoxyphenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenoxyphenyl)methanamine hydrochloride | |
CAS RN |
169944-04-1 |
Source


|
| Record name | 1-(4-Phenoxyphenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


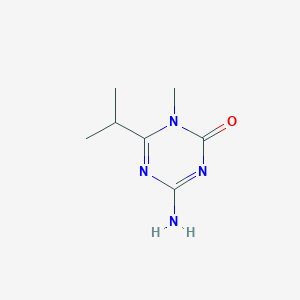
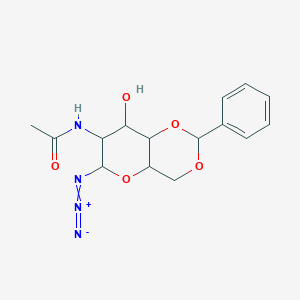

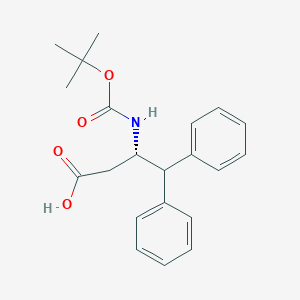
![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)


